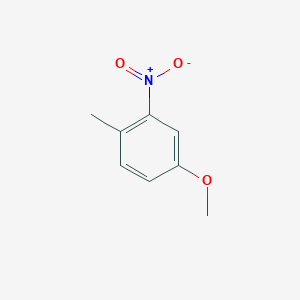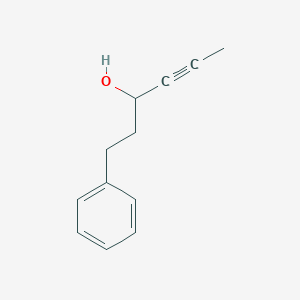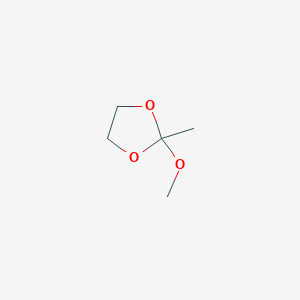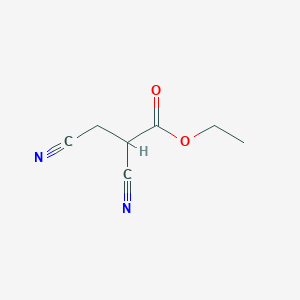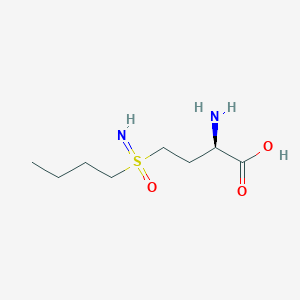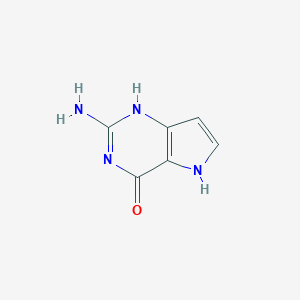
9-Deazaguanine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 9-deazaguanine involves several key steps, including protection of functional groups, reductive cyclization, and the removal of protecting groups. An improved synthesis method uses the benzyloxymethyl group to protect the N3-position of the precursor molecule, followed by treatment with DMF-dimethylacetal and catalytic hydrogenation to yield 9-deazaguanine (Liu et al., 2002). This method provides an efficient route to produce 9-deazaguanine with high purity.
Molecular Structure Analysis
9-Deazaguanine derivatives have been designed based on structural analyses, such as X-ray crystallography, to serve as multi-substrate analogue inhibitors for enzymes like purine nucleoside phosphorylase (PNP). The structural modification, such as the introduction of difluoromethylene phosphonic acid via a linker, has been shown to enhance inhibitory activity against PNP, indicating the significance of precise molecular structure design in developing potent enzyme inhibitors (Hikishima et al., 2010).
Chemical Reactions and Properties
The reactivity of 9-deazaguanine can be attributed to its purine-like structure, which allows it to participate in various chemical reactions, including halogenation and nucleoside formation. For instance, the synthesis of N7-glycosylated 9-deazaguanine derivatives involves regioselective halogenation and subsequent nucleobase-anion glycosylation, showcasing the chemical versatility of 9-deazaguanine (Seela et al., 2004).
Physical Properties Analysis
The physical properties of 9-deazaguanine derivatives, such as solubility and crystallinity, play a crucial role in their biological efficacy and pharmacokinetic profile. Research focusing on the solution structures of purine base analogues like 9-deazaguanine has revealed insights into their protonation states, predominant tautomers, and structural dynamics in solution, which are critical for understanding their interaction with biological targets (Karnawat & Puranik, 2016).
Chemical Properties Analysis
The chemical properties of 9-deazaguanine, including its reactivity, stability, and interaction with other molecules, underpin its potential as a therapeutic agent. Its ability to form stable complexes with enzymes, as demonstrated through structural-based design and synthesis of novel derivatives, highlights the importance of chemical properties in the development of enzyme inhibitors (Secrist et al., 1993).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biochemistry
- Application : 9-Deazaguanine is known to act as a potent inhibitor of purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .
- Method of Application : The use of 9-Deazaguanine in this context would involve its addition to a biological system where purine nucleoside phosphorylase is active. The exact experimental procedures and parameters would depend on the specific research context .
- Results or Outcomes : The inhibition of purine nucleoside phosphorylase by 9-Deazaguanine can impact various biological processes, including nucleic acid synthesis .
-
Scientific Field: Drug Development
- Application : 9-Deazaguanine is used in the synthesis of antiviral, antineoplastic, and therapeutic agents .
- Method of Application : This involves using 9-Deazaguanine as a building block in the chemical synthesis of these agents .
- Results or Outcomes : The resulting drugs can have various effects depending on their specific structures and mechanisms of action .
-
Scientific Field: Molecular Biology
- Application : 9-Deazaguanine is used to study the structure and function of nucleic acids .
- Method of Application : This can involve incorporating 9-Deazaguanine into nucleic acids and studying its effects on their properties .
- Results or Outcomes : This can provide insights into the roles of guanine and its analogs in nucleic acid structure and function .
-
Scientific Field: Medicinal Chemistry
- Application : 9-Deazaguanine and its derivatives have been used in the synthesis of multi-substrate analogue inhibitors against purine nucleoside phosphorylase (PNP) .
- Method of Application : The design of these analogues was based on X-ray crystallographic data obtained for the binary complex of 9-(5′,5′-difluoro-5′-phosphonopentyl)guanine (DFPP-G) with calf-spleen PNP .
- Results or Outcomes : One of these analogues, homo-DFPP-DG, was found to be a very potent PNP inhibitor at an intracellular Pi concentration (about 1 mM phosphate) .
-
Scientific Field: Microbiology and Molecular Biology
- Application : Deazaguanine modifications, including those involving 9-Deazaguanine, play multifaceted roles in the molecular biology of DNA and tRNA .
- Method of Application : This involves studying the effects of deazaguanine modifications on various biological processes, such as translation efficiency and codon-anticodon interactions .
- Results or Outcomes : Deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms .
-
Scientific Field: Natural Product Chemistry
- Application : Deazaguanine moieties, including 9-Deazaguanine, are found in the structural diversity of biologically active natural products .
- Method of Application : This involves studying the roles of deazaguanine moieties in the biosynthesis and functions of these natural products .
- Results or Outcomes : The presence of deazaguanine moieties in biologically active natural products underscores their versatility and pivotal contributions to the intricate web of molecular interactions within living organisms .
-
Scientific Field: Medicinal Chemistry
- Application : 9-Deazaguanine and its methyl derivatives have been synthesized and their antiproliferative activity against five leukemia and four solid tumor cell lines as well as inhibitory properties vs. calf spleen purine nucleoside phosphorylase (PNP) were tested .
- Method of Application : Synthesis of 9-Deazaguanine involves reaction of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one with DMF-dimethylacetal .
- Results or Outcomes : Investigated derivatives showed moderate antiproliferative activity towards examined tumor cells .
-
Scientific Field: Biochemistry
- Application : 9-Deazaguanine is an analogue of guanine, one of the fundamental bases in DNA and RNA, and finds utility in the synthesis of antiviral, antineoplastic, and therapeutic agents .
- Method of Application : This involves using 9-Deazaguanine as a building block in the chemical synthesis of these agents .
- Results or Outcomes : The resulting drugs can have various effects depending on their specific structures and mechanisms of action .
-
Scientific Field: Microbiology
- Application : 9-Deazaguanine modifications play multifaceted roles in the molecular biology of DNA and tRNA .
- Method of Application : This involves studying the effects of deazaguanine modifications on various biological processes, such as translation efficiency and codon-anticodon interactions .
- Results or Outcomes : Deazaguanine modifications contribute to cellular stress resistance, self-nonself discrimination mechanisms, and host evasion defenses, directly modulating the adaptability of living organisms .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPRJYSJODFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216202 | |
| Record name | 9-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Deazaguanine | |
CAS RN |
65996-58-9 | |
| Record name | 9-Deazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Deazaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 65996-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65996-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



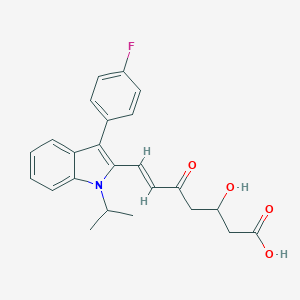
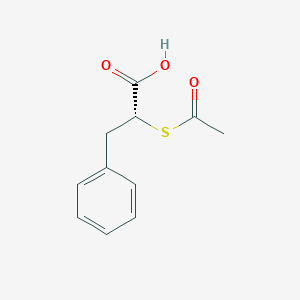



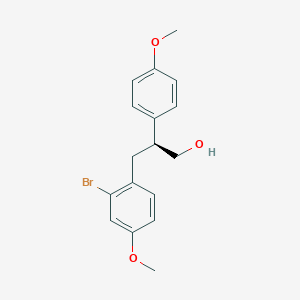
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)
